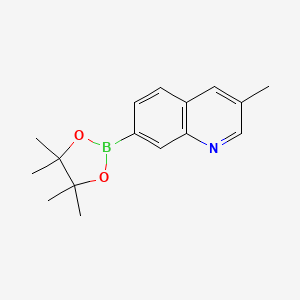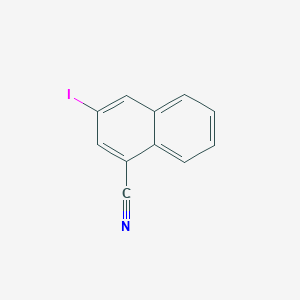
2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone is an organic compound that features a morpholine ring substituted with a methyl group at the 4-position and a naphthalene ring attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Methylation: The 4-position of the morpholine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the methylated morpholine ring with the naphthalene-acyl chloride intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylmorpholin-3-yl)-1-phenylethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-(4-methylmorpholin-3-yl)-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone is unique due to the presence of both a morpholine ring and a naphthalene ring, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
666190-71-2 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3 |
Clé InChI |
PFXNIHKEDHNOOM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)






![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)

![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)



